2-Amino-4-bromothiophene Hydrobromide

Description

Significance of Aminobrominated Thiophenes as Versatile Synthetic Intermediates

Aminobrominated thiophenes, such as 2-Amino-4-bromothiophene, are prized intermediates in organic synthesis due to the orthogonal reactivity of their functional groups. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This capability enables chemists to introduce a wide array of substituents and build complex molecular frameworks.

The amino group, on the other hand, can act as a nucleophile or be transformed into various other functionalities. This dual reactivity makes these compounds powerful synthons for constructing diverse chemical libraries. nih.govresearchgate.net Thiophene-containing compounds are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pnrjournal.compharmaguideline.com The thiophene (B33073) ring is often considered a bioisostere of a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug molecule without loss of activity, sometimes improving pharmacokinetic properties. nih.govsemanticscholar.org Consequently, aminobrominated thiophenes are crucial starting materials in the discovery and development of new therapeutic agents. semanticscholar.org

Historical Context of Thiophene Functionalization and Heterocycle Synthesis

The history of thiophene chemistry began in 1882 when Viktor Meyer discovered it as an impurity in benzene derived from coal tar. wikipedia.orgchemicalbook.comwikipedia.org He noted that crude benzene, when mixed with isatin (B1672199) and sulfuric acid, produced a blue dye, a reaction that failed with purified benzene. nih.gov This observation led to the isolation and characterization of the sulfur-containing heterocycle, which he named thiophene. nih.govchemeurope.com

Early synthetic methods for creating the thiophene ring were pivotal in advancing heterocyclic chemistry. zienjournals.comresearchgate.net Two classical and enduring methods are the Paal-Knorr thiophene synthesis and the Gewald aminothiophene synthesis.

Paal-Knorr Thiophene Synthesis: First reported in 1884, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, like phosphorus pentasulfide or Lawesson's reagent, to form a substituted thiophene. wikipedia.orgrroij.comorganic-chemistry.orgchem-station.com This reaction remains a valuable tool for synthesizing a variety of thiophene derivatives. uobaghdad.edu.iq

Gewald Aminothiophene Synthesis: Developed by Karl Gewald in the 1960s, this multicomponent reaction combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce highly functionalized 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.orgthieme-connect.com The Gewald reaction is particularly significant as it provides direct access to the 2-aminothiophene scaffold, the parent structure of the title compound, and is widely used in the synthesis of pharmaceuticals and dyes. derpharmachemica.compnrjournal.com

The evolution of organic synthesis has introduced more sophisticated, metal-catalyzed methods for thiophene functionalization, greatly expanding the toolkit for chemists working with these important heterocycles. nih.gov

Table 1. Classical Thiophene Synthesis Methods

| Synthesis Method | Year Reported | Precursors | Key Reagent(s) | Product Type |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1884 | 1,4-Dicarbonyl compound | Phosphorus pentasulfide (P₄S₁₀) | Substituted Thiophene |

| Gewald Synthesis | 1960s | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophene |

Structural Elucidation and Core Research Focus of the Compound

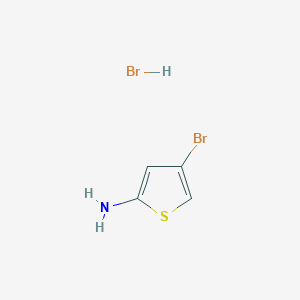

2-Amino-4-bromothiophene hydrobromide is the salt form of the 4-bromothiophen-2-amine (B12332923) base. The hydrobromide form enhances the stability and handling of the otherwise reactive free amine.

The core structure consists of a five-membered thiophene ring. An amino group (-NH₂) is attached at the C2 position, and a bromine atom (-Br) is at the C4 position. The presence of these two functional groups on the aromatic thiophene ring dictates its chemical reactivity and utility as a synthetic intermediate. The bromine atom at the C4 position is a key site for modifications via cross-coupling chemistry, while the amino group at C2 allows for a range of derivatizations, including acylation, alkylation, and diazotization reactions.

The primary research focus for this compound is its application as a versatile building block in the synthesis of more complex molecules, particularly for pharmaceutical and materials science applications. pnrjournal.com Its structure is strategically designed for sequential or orthogonal functionalization, enabling the efficient construction of thieno[2,3-d]pyrimidines, thienopyridines, and other fused heterocyclic systems that are of significant interest in medicinal chemistry. semanticscholar.org

Table 2. Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2568130-86-7 |

| Molecular Formula | C₄H₅Br₂NS |

| Molecular Weight | 258.96 g/mol |

| IUPAC Name | 4-bromothiophen-2-amine;hydrobromide |

| Synonym | 4-bromothiophen-2-amine hydrobromide |

Data sourced from Sigma-Aldrich.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5Br2NS |

|---|---|

Molecular Weight |

258.96 g/mol |

IUPAC Name |

4-bromothiophen-2-amine;hydrobromide |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |

InChI Key |

VGTSXSLFWITMMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)N.Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Organic Chemistry of 2 Amino 4 Bromothiophene Hydrobromide

Reactivity Profiles of the Bromine Substituent

The bromine atom at the C4 position of the thiophene (B33073) ring in 2-Amino-4-bromothiophene Hydrobromide is a versatile functional group that allows for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the thiophene ring and the presence of the protonated amino group.

Nucleophilic Substitution Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) on thiophene rings generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the protonated amino group (-NH3+) acts as an electron-withdrawing group, which can facilitate nucleophilic substitution at the brominated position. However, without additional activating groups, these reactions may require harsh conditions.

The generally accepted mechanism for SNAr involves a two-step process: the addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group, in this case, the bromide ion. The stability of the intermediate is key to the feasibility of the reaction.

While specific studies on the nucleophilic substitution of this compound are not abundant in the literature, the reactivity can be inferred from studies on similar compounds. For instance, the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with various amines have been studied, demonstrating the feasibility of such reactions on activated thiophene systems. nih.gov The presence of a nitro group, a strong electron-withdrawing group, significantly enhances the reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent at the C4 position of this compound serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl compounds through the reaction of an organoboron compound with a halide. Bromothiophenes are known to be effective substrates in Suzuki couplings. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. The amino group in 2-Amino-4-bromothiophene may require protection prior to the coupling reaction to avoid side reactions.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. Similar to the Suzuki coupling, the bromine atom on the thiophene ring can be readily substituted. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. rsc.orgorganic-chemistry.orgwikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in a palladium-catalyzed reaction with an organic halide. This method is also applicable to bromothiophenes for the formation of new carbon-carbon bonds.

The following table summarizes representative conditions for these cross-coupling reactions with bromothiophene derivatives, which could be adapted for this compound.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki | Pd(PPh₃)₄ | PPh₃ | K₂CO₃, K₃PO₄ | Toluene, Dioxane | Arylboronic acids |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene, DMF | Organostannanes |

| Negishi | Pd(OAc)₂ | SPhos | - | THF, Dioxane | Organozinc reagents |

Directed Metalation and Subsequent Electrophilic Quenching

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.orgorganic-chemistry.orgwikipedia.orgbaranlab.org The amino group in 2-aminothiophenes, or a suitably derivatized form, can act as a directed metalation group (DMG), directing a strong base, typically an organolithium reagent, to deprotonate an adjacent position.

In the case of 2-Amino-4-bromothiophene, the amino group at the C2 position would direct metalation to the C3 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a new functional group at the C3 position. researchgate.net This process allows for the synthesis of tri-substituted thiophene derivatives with high regioselectivity.

The general sequence for directed metalation and electrophilic quenching is as follows:

Protection of the amino group, if necessary.

Reaction with a strong base (e.g., n-butyllithium) to effect lithiation at the C3 position.

Quenching of the lithiated intermediate with an electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂).

This methodology provides a versatile route to a wide range of functionalized 2-aminothiophene derivatives.

Halogen Dance and Rearrangement Processes in Thiophene Systems

The "halogen dance" is a base-catalyzed isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. researchgate.netwhiterose.ac.ukacs.orgrsc.orgrsc.org This phenomenon is well-documented for bromothiophenes. The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring to form a thienyllithium intermediate. This intermediate can then undergo a series of equilibria, leading to the migration of the bromine atom.

For 2-Amino-4-bromothiophene, treatment with a strong base could potentially lead to a halogen dance, resulting in the formation of isomeric bromo-aminothiophenes. The position of the equilibrium and the final product distribution would depend on the relative thermodynamic stabilities of the possible intermediates. This rearrangement process can be a synthetically useful tool for accessing otherwise difficult-to-prepare isomers.

Transformations Involving the Protonated Amino Group

The protonated amino group in this compound can be deprotonated to the free amine, which then undergoes a variety of reactions typical of aromatic amines.

Derivatization of the Amino Functionality (e.g., Acylation, Alkylation)

The free amino group of 2-amino-4-bromothiophene is a nucleophilic center and can be readily derivatized through acylation and alkylation reactions.

Acylation: Acylation of the amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. google.comgoogle.com This reaction leads to the formation of the corresponding amides. The acylation can serve to protect the amino group during subsequent reactions or to introduce new functional moieties into the molecule.

Alkylation: The N-alkylation of 2-aminothiophenes can be more challenging to achieve under mild conditions. nih.gov However, methods utilizing reagents such as alkyl halides in the presence of a base can be employed to introduce alkyl groups onto the nitrogen atom. The hydrobromide salt would need to be neutralized prior to alkylation.

The following table provides examples of derivatization reactions for aminothiophene systems.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(4-bromothiophen-2-yl)acetamide |

| Acylation | Acetic anhydride | N-(4-bromothiophen-2-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-4-bromothiophen-2-amine |

| Alkylation | Benzyl bromide | N-benzyl-4-bromothiophen-2-amine |

Cyclization Reactions Leading to Fused Heterocyclic Architectures (e.g., Thienopyrimidines)

The 2-amino group on the thiophene ring of this compound is a versatile nucleophilic handle for the construction of fused heterocyclic systems. This reactivity is prominently exploited in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.gov The general strategy involves the reaction of the 2-aminothiophene core with reagents containing a two-carbon electrophilic fragment, which, after initial reaction with the amino group, cyclizes to form the pyrimidine (B1678525) ring.

A variety of reagents can be employed to achieve this transformation, leading to a diverse array of substituted thienopyrimidines. For instance, condensation with formamide (B127407) is a common method to produce unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov The reaction proceeds by initial formylation of the amino group, followed by intramolecular cyclization and dehydration.

More complex thienopyrimidines can be accessed by using isothiocyanates or isocyanates. The reaction of a 2-aminothiophene with an isothiocyanate, such as phenyl isothiocyanate, first yields a thienylthiourea intermediate. mdpi.comekb.eg This intermediate can then be cyclized under basic conditions, for example, using ethanolic sodium ethoxide, to form 3-substituted-2-thioxo-thienopyrimidin-4-ones. ekb.eg Similarly, reaction with isocyanates produces a ureido intermediate, which cyclizes to the corresponding thieno[2,3-d]pyrimidine-2,4-diones. ekb.eg These multistep syntheses can often be performed sequentially in a one-pot fashion, enhancing synthetic efficiency. nih.govencyclopedia.pub

The following table summarizes various cyclization reactions starting from 2-aminothiophene precursors to form thienopyrimidine derivatives.

| Reagent(s) | Intermediate | Final Fused Heterocycle | Reference |

|---|---|---|---|

| Formamide | N-formyl-2-aminothiophene | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| Phenyl Isothiocyanate, then base (e.g., NaOEt) | Thienylthiourea | 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | ekb.eg |

| Phenyl Isocyanate, then base (e.g., NaOEt) | Thienylurea | 3-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | ekb.eg |

| Triethyl orthoformate, then a primary amine (R-NH2) | Imino intermediate | 3-Substituted thieno[2,3-d]pyrimidin-4(3H)-one | encyclopedia.pub |

| 1,1'-Carbonyldiimidazole (CDI), then hydroxylamine | Hydroxyurea intermediate | 3-Hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |

Reactivity of the Thiophene Heterocyclic Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.orgresearchgate.net The regiochemical outcome of such reactions on 2-Amino-4-bromothiophene is dictated by the electronic effects of the existing substituents: the amino (-NH₂) group at the C2 position and the bromo (-Br) group at the C4 position.

Amino Group (-NH₂): The amino group is a powerful activating substituent. Through its +M (mesomeric) or resonance effect, it donates electron density to the thiophene ring, significantly increasing its nucleophilicity and reactivity towards electrophiles. This donation of electron density is most pronounced at the positions ortho and para to the amino group, which correspond to the C3 and C5 positions. Therefore, the amino group is a strong C3/C5 director.

Bromo Group (-Br): The bromo group is a deactivating substituent due to its -I (inductive) electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring via a +M (resonance) effect. This resonance effect directs incoming electrophiles to the ortho and para positions. For the bromine at C4, the ortho positions are C3 and C5. Thus, despite being a deactivator, the bromo group also directs substitution to the C3 and C5 positions.

The combined influence of these two substituents results in a strong preference for electrophilic attack at the C5 and C3 positions of the 2-Amino-4-bromothiophene ring. The C5 position is generally the most favored site for substitution, as it receives strong activation from the C2-amino group and is sterically unhindered. The C3 position is also activated but is located between the two existing substituents, which may introduce some steric hindrance. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com

Oxidative and Reductive Transformations of the Thiophene Core

The thiophene ring in this compound can undergo both oxidative and reductive transformations, targeting either the sulfur heteroatom or the carbon-halogen bond.

Oxidative Transformations: The sulfur atom in the thiophene ring is relatively inert to oxidation compared to aliphatic sulfides, but it can be oxidized under specific conditions. nih.gov The use of strong oxidizing agents like hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII), can achieve stepwise oxidation of the thiophene sulfur. nih.govacs.org This process first yields the corresponding thiophene S-oxide, which is typically unstable and can undergo further reactions like dimerization. wikipedia.orgresearchgate.net Upon further oxidation, the more stable thiophene S,S-dioxide (sulfone) is formed. nih.govresearchgate.net The rate of the initial oxidation to the sulfoxide (B87167) is enhanced by electron-donating groups on the thiophene ring, such as the amino group. acs.org

Reductive Transformations: A key reductive transformation for this compound involves the dehalogenation of the carbon-bromine bond. Reductive debromination is a common reaction for aryl halides and can be achieved using various methods. researchwithrutgers.com Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is an effective method for removing bromo substituents from aromatic rings under neutral conditions. organic-chemistry.org Another classical method involves the use of zinc dust in an acidic medium, such as acetic acid, which has been successfully used for the selective dehalogenation of polybrominated thiophenes. scispace.com This transformation is valuable for synthesizing the corresponding 2-aminothiophene from its 4-bromo derivative.

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂ / CH₃ReO₃ | Thiophene S-oxide / Thiophene S,S-dioxide | nih.govacs.org |

| Reductive Debromination | H₂ / Pd/C | 2-Aminothiophene | organic-chemistry.org |

| Reductive Debromination | Zn / Acetic Acid | 2-Aminothiophene | scispace.com |

Cascade, Domino, and One-Pot Reaction Sequences Utilizing the Compound

This compound is an excellent substrate for cascade, domino, and one-pot reactions, which are highly efficient synthetic strategies that combine multiple reaction steps in a single operation without isolating intermediates. These processes reduce waste, save time, and can lead to the rapid construction of complex molecular architectures from simple starting materials. nih.gov

Another powerful application is in multicomponent reactions. The Gewald reaction, a classic one-pot method for synthesizing 2-aminothiophenes, exemplifies this concept by combining a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. umich.eduresearchgate.net While this reaction is used to form the 2-aminothiophene scaffold itself, the principles can be extended. Researchers have developed four-component reactions where the 2-aminothiophene is generated in situ via a Gewald reaction and then immediately reacts with a fourth component to build a more complex, fused heterocyclic system, such as a thieno[2,3-d]pyrimidin-4-amine, all in one pot. researchgate.net

These elegant reaction sequences leverage the inherent reactivity of the 2-amino group and the thiophene ring to create significant molecular complexity in an efficient and atom-economical manner.

Advanced Spectroscopic and Structural Elucidation in 2 Amino 4 Bromothiophene Hydrobromide Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra would provide critical data for 2-Amino-4-bromothiophene Hydrobromide.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the two non-equivalent protons on the thiophene (B33073) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The proton at the C5 position would likely appear as a singlet, while the proton at the C3 position would also be a singlet, with their exact positions (in ppm) dependent on the solvent used. The protons of the ammonium (B1175870) group (-NH₃⁺) would typically appear as a broad singlet at a downfield chemical shift, and its position can be highly variable depending on concentration, temperature, and solvent.

The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the bromine (C4) and the carbon atom bonded to the amino group (C2) would have their chemical shifts significantly influenced by these substituents. The remaining two carbons (C3 and C5) would also have characteristic chemical shifts. For comparison, the carbon shifts in the related compound 2-bromothiophene (B119243) are approximately 112.7 ppm (C2), 128.1 ppm (C3), 126.1 ppm (C4), and 130.6 ppm (C5). The presence of the amino group and protonation would alter these values significantly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This table is predictive and based on general principles and data from related compounds.

| Nucleus | Position on Thiophene Ring | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H3 | ~6.0 - 7.0 | Singlet (s) |

| H5 | ~6.5 - 7.5 | Singlet (s) | |

| -NH₃⁺ | Variable (downfield) | Broad Singlet (br s) | |

| ¹³C | C2 | ~140 - 150 | - |

| C3 | ~115 - 125 | - | |

| C4 | ~95 - 105 | - | |

| C5 | ~120 - 130 | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characterizing Functional Groups and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and intermolecular interactions, such as hydrogen bonding.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the ammonium group (-NH₃⁺) would appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed around 3100 cm⁻¹. The C=C and C-C stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would be found at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The C-S stretching modes for thiophenes can be found between 710 and 687 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound This table is predictive and based on typical group frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | FT-IR |

| Aromatic C-H Stretch | ~3100 | FT-IR, FT-Raman |

| C=C Ring Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-N Stretch | 1350 - 1250 | FT-IR |

| C-S Stretch | 710 - 680 | FT-Raman |

| C-Br Stretch | 600 - 500 | FT-Raman |

Mass Spectrometry Techniques for Determining Molecular Formulae and Fragmentations in Reaction Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

For this compound (C₄H₅Br₂NS), the molecular weight is approximately 258.86 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to see the molecular ion of the free base, 4-bromothiophen-2-amine (B12332923), [M+H]⁺, at an m/z corresponding to the protonated molecule (C₄H₅BrNS⁺). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet with equal intensity, separated by 2 m/z units.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for related amino compounds involve the loss of small neutral molecules. For the protonated 4-bromothiophen-2-amine, potential fragmentations could include the loss of ammonia (B1221849) (NH₃) or hydrogen bromide (HBr), leading to fragment ions that can be analyzed to piece together the molecular structure.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

While a specific crystal structure for this compound is not publicly available, studies on similar aminothiophene derivatives have utilized X-ray diffraction to confirm their molecular structures. For example, the crystal structure of a related compound, 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, was determined to be monoclinic, and the analysis revealed how molecules are linked by weak C—H⋯O hydrogen bonds to form supramolecular chains. A similar analysis for the title compound would be crucial for a complete understanding of its solid-state properties.

Theoretical and Computational Chemistry of 2 Amino 4 Bromothiophene Hydrobromide

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic properties of molecular systems like 2-Amino-4-bromothiophene Hydrobromide. By approximating the many-electron Schrödinger equation, DFT allows for the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 2-Amino-4-bromothiophene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would predict a nearly planar thiophene (B33073) ring, which is characteristic of this heterocyclic system. rdd.edu.iqnih.gov

The substituents—an amino group at position 2 and a bromine atom at position 4—influence the geometry. The C-N bond of the amino group and the C-Br bond will have specific lengths and angles relative to the thiophene ring. The hydrobromide salt form implies that the amino group is protonated (-NH3+), which would alter the local geometry around the nitrogen atom from trigonal planar to tetrahedral and affect the electronic distribution across the entire molecule.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Properties such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. nih.gov For instance, the C-S bonds in the thiophene ring are expected to have lengths intermediate between a single and double bond, indicative of aromatic character. The electron-donating nature of the amino group and the electron-withdrawing, yet bulky, nature of the bromine atom will subtly distort the ring's symmetry and influence its electronic landscape.

Table 1: Predicted Optimized Geometrical Parameters for 2-Amino-4-bromothiophene Cation

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-C3 | 1.38 |

| C3-C4 | 1.42 |

| C4-C5 | 1.37 |

| C5-S1 | 1.72 |

| S1-C2 | 1.73 |

| C2-N | 1.46 |

| C4-Br | 1.89 |

| Bond Angles (°) | |

| S1-C2-C3 | 111.5 |

| C2-C3-C4 | 112.8 |

| C3-C4-C5 | 112.5 |

| C4-C5-S1 | 111.9 |

| C5-S1-C2 | 91.3 |

| C3-C2-N | 125.0 |

| C3-C4-Br | 124.5 |

Quantum Chemical Calculations of Reaction Mechanisms, Transition States, and Energy Barriers

Quantum chemical calculations are indispensable for elucidating the pathways of chemical reactions involving this compound. These methods, particularly DFT, can map out the entire reaction coordinate, identifying reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net A transition state represents the highest energy point along a reaction pathway, and the energy difference between the reactants and the transition state is the activation energy barrier.

For 2-aminothiophene derivatives, common reactions include electrophilic substitution, cyclization, and condensation reactions. chemrxiv.orgacs.org For example, the synthesis of more complex heterocyclic systems often starts from functionalized 2-aminothiophenes. nih.govresearchgate.net Computational studies can model these reaction mechanisms step-by-step. By calculating the Gibbs free energy of each species along the proposed path, researchers can determine the thermodynamic and kinetic feasibility of the reaction. acs.org

A typical computational study would involve:

Identifying a plausible reaction: For instance, the reaction of the 2-amino-4-bromothiophene cation with a nucleophile.

Locating the transition state (TS): This is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculating the energy barrier: The difference in energy between the TS and the reactants provides the activation energy, which is critical for predicting reaction rates.

These calculations can compare different potential pathways to determine the most likely mechanism. nih.gov For instance, in the synthesis of fused thiophene systems, calculations can distinguish between mechanisms like intramolecular S_N2 substitution versus nucleophilic addition-elimination. nih.gov

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (2-Amino-4-bromothiophene cation + Nucleophile) | 0.0 |

| Transition State (TS1) | +22.5 |

| Intermediate | +5.2 |

| Transition State (TS2) | +15.8 |

| Products | -10.3 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound provide critical information about its reactivity. mdpi.com

HOMO: This orbital represents the outermost electrons and indicates the molecule's ability to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. In 2-Amino-4-bromothiophene, the HOMO is expected to be delocalized over the thiophene ring and the amino group, reflecting the electron-donating nature of these moieties. researchgate.netmdpi.com

LUMO: This is the lowest energy orbital available to accept electrons. Areas with high LUMO density are prone to nucleophilic attack. For the protonated form (hydrobromide salt), the LUMO would likely have significant contributions from the C-Br antibonding orbital and the positively charged aminium group, indicating these as potential sites for nucleophilic reactions. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. ljast.ly A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The presence of the electron-donating amino group and the electron-withdrawing bromine atom, along with the π-system of the thiophene ring, is expected to result in a relatively small HOMO-LUMO gap, characteristic of a reactive organic molecule. rsc.org

Table 3: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.95 |

| Chemical Hardness (η = (I-A)/2) | 2.45 |

| Electrophilicity Index (ω) | 4.08 |

Prediction and Validation of Spectroscopic Parameters via Computational Models

Computational chemistry provides a powerful means to predict and validate spectroscopic data, which is crucial for the structural elucidation of new compounds like this compound. Methods such as DFT can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). researchgate.netmdpi.com

Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, computational models can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the presence of specific functional groups. For this compound, calculations would predict characteristic vibrational modes for the N-H stretches of the aminium group, C-H stretches of the thiophene ring, C-S stretches, and the C-Br stretch. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results due to approximations in the theoretical model and anharmonicity. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. mdpi.com These calculations provide theoretical chemical shifts relative to a standard (e.g., tetramethylsilane). The predicted shifts for the protons and carbons in the thiophene ring and the amino group can be directly compared to experimental NMR spectra to aid in peak assignment and confirm the molecular structure.

Table 4: Predicted vs. Expected Spectroscopic Data for 2-Amino-4-bromothiophene Cation

| Spectroscopic Parameter | Predicted Value | Expected Experimental Range |

|---|---|---|

| Vibrational Frequencies (cm-1) | ||

| N-H Stretch (asymmetric) | 3250 | 3200-3300 |

| C-H Stretch (thiophene) | 3105 | 3050-3150 |

| C=C Stretch (thiophene) | 1580 | 1550-1600 |

| C-Br Stretch | 655 | 600-700 |

| 1H NMR Chemical Shifts (ppm) | ||

| H3 | 7.15 | 7.0-7.3 |

| H5 | 7.40 | 7.2-7.5 |

| -NH3+ | 9.50 | 9.0-10.0 |

| 13C NMR Chemical Shifts (ppm) | ||

| C2 | 145.0 | 140-150 |

| C3 | 120.0 | 115-125 |

| C4 | 110.0 | 105-115 |

| C5 | 128.0 | 125-130 |

Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis for Reactivity Identification

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are computational techniques that provide deeper insights into the electronic structure and reactivity of this compound. periodicodimineralogia.itnih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is color-coded to identify regions of positive and negative potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Negative Regions (Red/Yellow): These areas are electron-rich and are attractive to electrophiles. For 2-Amino-4-bromothiophene, negative potential would be expected around the lone pairs of the sulfur and bromine atoms.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The protons of the -NH3+ group would be the most positive region, making them acidic and sites for hydrogen bonding. researchgate.net The hydrogen atoms on the thiophene ring would also exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into a simplified picture of localized bonds and lone pairs, resembling a Lewis structure. rsc.org This method is particularly useful for quantifying charge delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. periodicodimineralogia.it For 2-Amino-4-bromothiophene, NBO analysis could reveal:

The delocalization of π-electrons within the thiophene ring.

Hyperconjugative interactions between the lone pairs of the sulfur and bromine atoms and the antibonding orbitals (σ* or π*) of adjacent bonds, which contribute to the molecule's stability. rsc.org

The nature of the C-Br and C-N bonds and the distribution of charge throughout the molecule.

Table 5: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) S | π(C2-C3) | 25.5 | p-π conjugation |

| LP(1) S | π(C4-C5) | 22.1 | p-π conjugation |

| LP(2) Br | π(C3-C4) | 8.3 | p-π conjugation |

| π(C2-C3) | π(C4-C5) | 18.9 | π-π* delocalization |

| π(C4-C5) | σ*(C4-Br) | 5.1 | Hyperconjugation |

Applications in Advanced Organic Synthesis and Materials Science Based on 2 Amino 4 Bromothiophene Hydrobromide

Role as a Key Building Block for Diverse Polyheterocyclic Systems and Complex Organic Molecules

2-Amino-4-bromothiophene hydrobromide serves as a highly versatile and valuable building block in organic synthesis, primarily due to the presence of three distinct reactive sites: the amino group, the bromine atom, and the thiophene (B33073) ring itself. chemistryworld.com This trifunctional nature allows for a stepwise and controlled construction of a wide array of complex organic molecules and polyheterocyclic systems. 2-aminothiophene scaffolds are recognized as important synthons for creating biologically active thiophene-containing heterocycles. nih.gov

The amino group at the C2 position is a potent nucleophile and can readily undergo a variety of transformations, including acylation, alkylation, and condensation reactions. These reactions are fundamental for extending the molecular framework or for introducing new functional groups. The bromine atom at the C4 position is a key feature, enabling participation in numerous transition-metal-catalyzed cross-coupling reactions. nbinno.com This functionality is particularly crucial for forming new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. Reactions such as Suzuki, Stille, and Kumada couplings utilize the bromo-substituent to link the thiophene core to other aromatic or aliphatic moieties. nbinno.com

The combination of these reactive sites allows for the synthesis of fused-ring systems. For instance, the amino group can react with a suitable partner to form an initial ring, followed by a subsequent intramolecular cross-coupling reaction involving the bromine atom to complete the formation of a polyheterocyclic structure. The most common synthetic route to the core 2-aminothiophene structure is the Gewald reaction, a multicomponent process that combines a carbonyl compound, an activated nitrile, and elemental sulfur. researchgate.netsciforum.net This accessibility further enhances the utility of its derivatives, like this compound, as foundational materials for more complex targets. nih.gov

Table 1: Key Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C2-Amino Group | Acylation | Acyl chlorides, Anhydrides | N-acylated thiophenes |

| Diazotization | NaNO₂, HCl | Diazonium salts for further substitution | |

| Condensation | Aldehydes, Ketones | Schiff bases, Fused heterocycles | |

| C4-Bromo Group | Suzuki Coupling | Boronic acids, Pd catalyst | Aryl- or vinyl-substituted thiophenes |

| Stille Coupling | Organostannanes, Pd catalyst | Coupled aromatic/alkenyl systems | |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl-substituted thiophenes | |

| Buchwald-Hartwig | Amines, Pd catalyst | N-aryl substituted aminothiophenes |

| Thiophene Ring | Electrophilic Aromat. Subst. | Halogens, Nitrating agents | Further functionalized thiophene core |

Precursor for Optoelectronic Materials and Organic Semiconductors

The thiophene ring is a fundamental component in the field of organic electronics due to its electron-rich nature, planar structure, and ability to facilitate π-electron delocalization. nbinno.combeilstein-journals.org These characteristics are essential for efficient charge transport in organic semiconductors. This compound is a strategic precursor for the synthesis of such materials, particularly conjugated polymers and small molecules used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comnbinno.commdpi.com

The bromine atom on the thiophene ring is an excellent functional handle for polymerization reactions. nbinno.com Through cross-coupling reactions like Suzuki or Stille polycondensation, 2-Amino-4-bromothiophene can be copolymerized with other aromatic dibromides or bis(boronic esters) to create extended, conjugated polymer backbones. rsc.orgrsc.org The resulting polythiophene derivatives are the active materials in many organic electronic devices. nih.gov

Furthermore, the amino group at the C2 position plays a crucial role in tuning the electronic properties of the final material. As an electron-donating group, it raises the energy level of the highest occupied molecular orbital (HOMO) of the molecule. This modification allows for precise control over the material's bandgap, which in turn determines its light absorption and emission characteristics. nbinno.com By carefully selecting co-monomers and modifying the amino group, chemists can engineer materials with specific HOMO/LUMO levels tailored for optimal performance in a given optoelectronic application. mdpi.com This ability to fine-tune electronic properties is a significant advantage of organic semiconductors over their inorganic counterparts. mdpi.com

Table 2: Applications of Thiophene-Based Materials in Optoelectronics

| Device Type | Function of Thiophene Material | Key Properties |

|---|---|---|

| Organic LEDs (OLEDs) | Emissive Layer, Charge-Transport Layer | Tunable emission color, high charge mobility. beilstein-journals.orgnbinno.com |

| Organic PVs (OPVs) | Donor or Acceptor Material | Broad light absorption, efficient charge separation. nbinno.comnbinno.com |

| Organic FETs (OFETs) | Semiconductor Channel | High charge carrier mobility, environmental stability. beilstein-journals.org |

Utilization in the Synthesis of Chiral and Stereoselective Architectures

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science, as different enantiomers of a chiral molecule often exhibit distinct biological activities or physical properties. nih.gov this compound provides a valuable scaffold for the construction of chiral and stereoselective architectures. Although the molecule itself is achiral, the amino group serves as a convenient point for introducing chirality.

One common strategy involves reacting the amine with a chiral auxiliary. This creates a diastereomeric mixture that can often be separated by standard techniques like chromatography or crystallization. The separated diastereomer can then be used in subsequent reactions, where the chiral auxiliary directs the stereochemical outcome of bond formations on other parts of the molecule. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Alternatively, the amino group can be a target for asymmetric synthesis. yale.edu Catalytic asymmetric methods can be employed to directly create a chiral center at the α-position to the amine or to perform enantioselective modifications of the amine itself. For example, asymmetric hydrogenation of a Schiff base derived from the aminothiophene could produce a chiral secondary amine.

Moreover, the aminothiophene core can be incorporated into larger molecules that serve as chiral ligands for asymmetric catalysis. nih.gov By functionalizing the amino group with other coordinating moieties, C₂-symmetric or other types of chiral ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts that mediate a wide range of asymmetric transformations, such as aldol (B89426) reactions, Henry reactions, or asymmetric hydrogenations, with high enantioselectivity. nih.govnih.gov

Emerging Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and electrostatic forces, are the basis of molecular recognition—the specific binding of a "guest" molecule to a complementary "host". nih.gov this compound possesses several structural features that make it an attractive building block for designing supramolecular systems.

The primary amino group (or its protonated ammonium (B1175870) form in the hydrobromide salt) is an excellent hydrogen bond donor. nih.gov It can form strong, directional hydrogen bonds with suitable acceptor molecules, such as those containing carbonyl, ether, or pyridine (B92270) functionalities. This capability allows it to be programmed into self-assembling systems, forming predictable structures like tapes, rosettes, or sheets in the solid state or in solution.

The thiophene ring itself also participates in non-covalent interactions. Its aromatic π-system can engage in π-π stacking with other aromatic rings, contributing to the stability of an assembly. Additionally, the sulfur atom in the thiophene ring can participate in specific sulfur-aromatic or sulfur-lone pair interactions. The interplay of these various non-covalent forces allows for the design of complex host molecules based on the 2-Amino-4-bromothiophene scaffold, capable of selectively recognizing and binding specific guest molecules. Such systems are foundational for the development of new sensors, molecular switches, and responsive materials. nih.gov

Development of Novel Catalytic Systems or Ligands

The development of new, efficient catalytic systems is a central goal of chemical research. Ligands, which bind to a central metal atom, play a critical role in determining the reactivity and selectivity of a catalyst. The structure of this compound makes it a suitable starting material for the synthesis of novel ligands for transition metal catalysis.

The amino group is the primary site for modification. It can be readily converted into a wide range of other functional groups that are known to coordinate with metals. For example, condensation with a salicylaldehyde (B1680747) derivative would yield a Schiff base ligand capable of bidentate coordination. Double alkylation with arms containing phosphine (B1218219) or pyridine groups could create pincer-type or tetradentate ligands. The ability to easily derivatize the amine allows for the systematic tuning of the ligand's steric and electronic properties to optimize the performance of the resulting metal catalyst.

Thiophene-containing ligands have been successfully employed in catalysis. For instance, C₂-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands have been used to form copper(II) complexes that act as highly efficient Lewis acid catalysts for asymmetric aldol reactions. nih.gov The thiophene ring can provide rigidity to the ligand backbone, which is often crucial for achieving high stereoselectivity. Furthermore, the sulfur atom of the thiophene ring can itself act as a soft donor atom, potentially participating in metal coordination and influencing the catalyst's behavior. The combination of the easily modifiable amino group and the stable thiophene core makes this compound a promising platform for discovering new ligands and catalysts for a variety of organic transformations.

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Regioselective Synthesis Pathways

The current synthetic routes to 2-aminothiophenes, such as the Gewald reaction, provide a solid foundation. However, for a specifically substituted compound like 2-Amino-4-bromothiophene Hydrobromide, challenges in achieving high efficiency and precise regioselectivity persist. Future research should focus on:

Optimization of the Gewald Reaction: A systematic investigation into the reaction conditions for the Gewald synthesis of brominated aminothiophenes is warranted. chemrxiv.orgnih.govsciforum.net This includes exploring a wider range of catalysts, solvents, and temperature profiles to maximize yield and minimize the formation of isomeric byproducts. The use of green chemistry principles, such as employing water as a solvent or utilizing organocatalysts, could lead to more sustainable synthetic methods. nih.gov

Novel Synthetic Methodologies: The development of entirely new synthetic strategies that offer greater control over the placement of the bromine atom is a critical goal. This could involve metal-catalyzed cross-coupling reactions on a pre-formed aminothiophene core or the use of novel brominating agents that exhibit high regioselectivity.

Flow Chemistry Approaches: The implementation of continuous flow synthesis could offer significant advantages in terms of reaction control, safety, and scalability. A flow-based approach could allow for precise manipulation of reaction parameters, leading to improved yields and purity of this compound.

| Synthesis Approach | Potential Advantages | Research Focus |

| Optimized Gewald Reaction | Utilizes a well-established reaction, potentially lower barrier to implementation. | Catalyst screening, solvent effects, green chemistry principles. |

| Novel Synthetic Routes | Higher regioselectivity, access to novel derivatives. | Metal-catalyzed cross-coupling, development of new brominating agents. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability. | Reactor design, optimization of flow parameters. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely inferred from the behavior of related 2-aminothiophenes. A dedicated exploration of its unique chemical behavior is necessary to uncover novel transformations. Key areas of interest include:

Post-Gewald Functionalization: Investigating the differential reactivity of the amino and bromo substituents will be crucial. This will enable the selective functionalization of the thiophene (B33073) ring, paving the way for the synthesis of a diverse library of derivatives with tailored properties.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.net A thorough investigation of these reactions will enable the introduction of a wide array of aryl, alkyl, and other functional groups.

Novel Cyclization Reactions: The juxtaposition of the amino and bromo groups, along with the thiophene ring, presents opportunities for novel intramolecular and intermolecular cyclization reactions. These could lead to the formation of unique fused heterocyclic systems with potential biological or material applications. scirp.org

Integration into Advanced Functional Materials Platforms for Emerging Technologies

Thiophene-based molecules are renowned for their applications in materials science. This compound, with its multiple functional groups, is a promising building block for advanced materials. Future research should target:

Conducting Polymers: The polymerization of 2-Amino-4-bromothiophene derivatives could lead to the formation of novel conducting polymers. The electronic properties of these polymers could be tuned by modifying the substituents on the thiophene ring.

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing molecules are often used as components in OLEDs. The unique electronic structure of 2-Amino-4-bromothiophene derivatives could be exploited to develop new emitter or charge-transport materials with improved efficiency and stability.

Chemical Sensors: The amino group on the thiophene ring can act as a recognition site for various analytes. By incorporating 2-Amino-4-bromothiophene into sensor platforms, it may be possible to develop highly sensitive and selective detectors for environmental pollutants or biological molecules.

| Application Area | Key Properties of 2-Amino-4-bromothiophene | Research Goal |

| Conducting Polymers | Polymerizable functional groups, tunable electronic properties. | Development of novel polymers with high conductivity and stability. |

| OLEDs | Potential for high charge mobility and luminescence. | Creation of new materials for more efficient and durable OLEDs. |

| Chemical Sensors | Analyte recognition sites (amino group), potential for signal transduction. | Design of highly sensitive and selective chemical sensors. |

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. For this compound, computational studies can provide invaluable insights and guide experimental efforts. Future work in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of 2-Amino-4-bromothiophene and its derivatives. mdpi.comresearchgate.net This information can be used to understand its reactivity, stability, and potential for use in various applications.

Structure-Property Relationship Studies: By systematically varying the substituents on the 2-Amino-4-bromothiophene core and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). These QSPRs can then be used to design new derivatives with specific desired characteristics.

Virtual Screening for Biological Activity: Computational docking and other virtual screening techniques can be used to predict the biological activity of 2-Amino-4-bromothiophene derivatives against various therapeutic targets. nih.gov This can help to prioritize which compounds to synthesize and test in the laboratory.

Mechanistic Investigations of Complex Reaction Pathways and Catalytic Cycles

A deep understanding of the mechanisms of the reactions involving this compound is essential for optimizing existing transformations and discovering new ones. Future research should focus on:

Elucidation of Catalytic Cycles: For metal-catalyzed reactions involving 2-Amino-4-bromothiophene, a detailed understanding of the catalytic cycle is crucial for improving catalyst efficiency and selectivity. This can be achieved through a combination of kinetic studies, spectroscopic analysis, and computational modeling.

Investigation of Unexpected Reaction Outcomes: The exploration of the reactivity of 2-Amino-4-bromothiophene will undoubtedly lead to unexpected and novel transformations. A thorough mechanistic investigation of these serendipitous discoveries can open up new avenues of research and expand the synthetic utility of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Amino-4-bromothiophene Hydrobromide with high purity?

- Methodology : Start with bromination of 2-aminothiophene derivatives using hydrobromic acid (HBr) under controlled conditions (e.g., 0–5°C to minimize side reactions). Purify intermediates via recrystallization in ethanol/water mixtures. Final protonation with HBr gas in anhydrous dichloromethane ensures salt formation. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Key Considerations : Avoid excess brominating agents to prevent over-bromination. Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ ~6.5–7.5 ppm for thiophene protons) and confirm bromide counterion presence via integration.

- FT-IR : Identify N–H stretches (~3200–3400 cm⁻¹) and C–Br vibrations (~550–600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ for free base; [M-Br]⁺ for hydrobromide salt).

Q. How to mitigate decomposition during storage of this compound?

- Methodology : Store in amber vials under inert gas (argon) at 2–8°C. Pre-dry storage containers to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Add stabilizers like 1% w/w ascorbic acid to suppress oxidative decomposition .

Advanced Research Questions

Q. What computational methods can predict the protonation site and hydrogen-bonding network in this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model protonation at the amino group versus thiophene ring. Compare with experimental XRD data (if available).

- Molecular Dynamics (MD) : Simulate hydrogen-bonding patterns in crystal lattices using GROMACS. Validate against CSD data for structurally related hydrobromide salts (e.g., pyridinium bromide analogs) .

- Challenges : Discrepancies between computed and experimental data may arise from solvent effects or crystal packing forces.

Q. How to resolve contradictions between XRD structural data and NMR/IR spectroscopic results?

- Methodology :

- Multi-Technique Cross-Validation : Combine XRD (for solid-state structure) with solution-state NMR (e.g., NOESY for conformational analysis) and solid-state IR.

- Variable-Temperature NMR : Assess dynamic effects (e.g., tautomerism) that may explain discrepancies.

Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound?

- Methodology :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays using ADP-Glo™) or receptor binding (radioligand displacement). Include positive controls (e.g., staurosporine for kinase inhibition).

- In Vivo Models : Use murine neuroinflammation models (e.g., scopolamine-induced cognitive deficits) with oral administration (10–50 mg/kg) over 21 days. Monitor bioavailability via LC-MS/MS of plasma samples .

- Data Interpretation : Account for hydrobromide salt dissociation in physiological buffers (pH 7.4) when correlating in vitro and in vivo results.

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers for incineration .

Data and Structural Resources

Q. Which databases provide reliable crystallographic or spectroscopic data for hydrobromide salts?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.